Hexadecyltrimethylammonium hydroxide
Overview
Description
Hexadecyltrimethylammonium hydroxide is a commonly used phase transfer agent and surfactant solution employed in the synthesis of a variety of mesoporous materials, micelle complexes, and transition-metal oxides .
Synthesis Analysis
Hexadecyltrimethylammonium hydroxide has been shown to promote electrocatalytic activity for the oxygen evolution reaction. It has been used in the synthesis of a variety of mesoporous materials, micelle complexes, and transition-metal oxides .Molecular Structure Analysis
The molecular formula of Hexadecyltrimethylammonium hydroxide is C19H43NO. It has a molecular weight of 301.6 g/mol .Chemical Reactions Analysis
Hexadecyltrimethylammonium hydroxide has been shown to promote electrocatalytic activity for the oxygen evolution reaction .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium hydroxide has a molecular weight of 301.6 g/mol. It is commonly used as a phase transfer agent and surfactant solution .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Hexadecyltrimethylammonium Bromide [CTAB] : A study by Gurudutt, Srinivas, and Srinivas (1993) detailed the synthesis of hexadecyltrimethylammonium bromide, a cationic detergent, from hexadecanoic acid. This compound has a wide range of applications in research and industrial settings (Gurudutt, Srinivas & Srinivas, 1993).
Nanotechnology and Materials Science
- Gold Nanorods Modification : Takahashi et al. (2006) described the modification of gold nanorods using phosphatidylcholine to reduce cytotoxicity, replacing hexadecyltrimethylammonium bromide in the preparation process (Takahashi et al., 2006).
- DNA-Based Compounds : Lazăr et al. (2016) synthesized new DNA-based compounds functionalized with hexadecyltrimethylammonium chloride and lanthanide hydroxide nanoparticles, showing potential for applications in photonics and light-emitting devices (Lazăr et al., 2016).
Chemical Reactions and Catalysis
- Micellar Catalysis : Fendler and Liechti (1972) found that micellar hexadecyltrimethylammonium bromide enhances the rate constant for certain chemical reactions, highlighting its role in micellar catalysis (Fendler & Liechti, 1972).
- Palladium(II) Polyoxometalate Catalyst : Barats and Neumann (2010) utilized a hexadecyltrimethylammonium salt of a polyoxometalate as a ligand to attach a palladium(II) center, showcasing its effectiveness in the aerobic oxidation of alcohols to aldehydes (Barats & Neumann, 2010).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography : Mullins and Kirkbright (1984) demonstrated the use of hexadecyltrimethylammonium chloride inhigh-performance liquid chromatography for the separation of various inorganic anions, highlighting its versatility in analytical techniques (Mullins & Kirkbright, 1984).
Environmental and Health Science
- Removal of Pollutants : Zhou, Pan, and Zhang (2013) reported on the use of hexadecyltrimethylammonium bromide immobilized mesoporous SiO2 hollow spheres for the efficient removal of perfluorooctane sulfonate from aqueous solutions, demonstrating its potential in environmental cleanup efforts (Zhou, Pan & Zhang, 2013).
- Phototherapy of Jaundice : Eichinger, Falk, and Sobczak (1983) used hexadecyltrimethylammonium bromide in a bulk liquid membrane as a model system for the excretion of bilirubin during phototherapy of jaundice, revealing its potential in medical applications (Eichinger, Falk & Sobczak, 1983).
Surfactant Science
- Micellar Properties and Surfactant Aggregates : Research by Lianos and Zana (1983) on the micellar properties of alkyltrimethylammonium hydroxides, including hexadecyltrimethylammonium hydroxide, provided insights into their behavior in aqueous solutions, contributing to a better understanding of the effects of cationic micelles on chemical reactions (Lianos & Zana, 1983).
Biomedical Applications
- Chemiluminescence Enhancement : Kamidate, Kaneyasu, Segawa, and Watanabe (1991) explored how hexadecyltrimethylammonium hydroxide solutions containing periodate can significantly enhance the chemiluminescence from reactions, potentially useful in biomedical imaging and diagnostics (Kamidate et al., 1991).
Safety And Hazards
Hexadecyltrimethylammonium hydroxide is highly flammable and causes severe skin burns and eye damage. It also causes damage to organs. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .
properties
IUPAC Name |
hexadecyl(trimethyl)azanium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUBOLDZCQZEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883410 | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltrimethylammonium hydroxide | |
CAS RN |
505-86-2 | |
Record name | Cetyltrimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltrimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRIMONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7D6895LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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